
3'-Azetidinomethyl-2-methoxybenzophenone
Description
3'-Azetidinomethyl-2-methoxybenzophenone is a benzophenone derivative featuring an azetidine (four-membered nitrogen-containing ring) substituent at the 3' position and a methoxy group at the 2' position of the benzophenone scaffold. This compound is of interest in medicinal and agrochemical research due to the structural versatility of the azetidine ring, which can enhance bioavailability and modulate interactions with biological targets .
Properties
IUPAC Name |
[3-(azetidin-1-ylmethyl)phenyl]-(2-methoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-21-17-9-3-2-8-16(17)18(20)15-7-4-6-14(12-15)13-19-10-5-11-19/h2-4,6-9,12H,5,10-11,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBONMNEJGWIGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643239 | |
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(2-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-28-3 | |
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(2-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azetidinomethyl-2-methoxybenzophenone typically involves the following steps:
Formation of the Benzophenone Core: The initial step involves the synthesis of 2-methoxybenzophenone through a Friedel-Crafts acylation reaction. This reaction uses 2-methoxybenzoyl chloride and benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Azetidine Ring: The azetidine ring is introduced via a nucleophilic substitution reaction. This involves the reaction of 2-methoxybenzophenone with azetidine in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of 3’-Azetidinomethyl-2-methoxybenzophenone may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3’-Azetidinomethyl-2-methoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the benzophenone structure can be reduced to form a secondary alcohol.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2-methoxybenzophenone carboxylic acid.
Reduction: Formation of 2-methoxybenzophenone alcohol.
Substitution: Formation of azetidine derivatives with various functional groups.
Scientific Research Applications
3’-Azetidinomethyl-2-methoxybenzophenone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3’-Azetidinomethyl-2-methoxybenzophenone involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to modulation of their activity. The methoxy group and benzophenone core can also contribute to the compound’s overall biological activity by affecting its binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Analysis
3'-Azetidinomethyl-2-methoxybenzophenone
- Core structure: Benzophenone with methoxy (OCH₃) at 2' and azetidinomethyl at 3'.
4'-Hydroxy-3'-methoxyacetophenone (Acetovanillone, Apocynin)
- Core structure: Acetophenone derivative with hydroxyl (OH) at 4' and methoxy at 3' .
- Key differences: Lacks the benzophenone backbone and azetidine ring. Known for anti-inflammatory properties due to its hydroxyl group, which is absent in the target compound .
2-Hydroxy-4-methoxybenzophenone (Oxybenzone)
- Core structure: Benzophenone with hydroxyl at 2' and methoxy at 4' .
- Key differences : Hydroxyl group enhances UV absorption (used in sunscreens), whereas the target compound’s azetidine substituent may prioritize bioactivity over photostability .
[3-(2,6-Dimethoxybenzoyl)phenyl] Acetate
Physicochemical Properties
Biological Activity
3'-Azetidinomethyl-2-methoxybenzophenone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. The compound was tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | MIC (μg/mL) | Activity Level |
---|---|---|
Staphylococcus aureus | 16 | Moderate |
Escherichia coli | 32 | Low |
Bacillus subtilis | 8 | High |
The minimum inhibitory concentration (MIC) values suggest that the compound is particularly effective against Bacillus subtilis, indicating its potential for use in treating infections caused by this bacterium.
Anticancer Properties
In vitro studies have demonstrated that this compound exhibits anticancer activity against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer).
Table 2: Anticancer Activity of this compound
Cell Line | IC50 (μM) | Mechanism of Action |
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MCF-7 | 12 | Induction of apoptosis |
HCT-116 | 15 | Cell cycle arrest (G2/M) |
The IC50 values indicate that the compound has a potent effect on these cancer cell lines, primarily through mechanisms involving apoptosis and cell cycle disruption.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Induction of Apoptosis : It triggers programmed cell death in cancer cells, which is crucial for its anticancer effects.
- Cell Cycle Arrest : The compound has been shown to cause arrest in the G2/M phase, preventing cancer cells from dividing.
Case Study 1: Antimicrobial Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various benzophenone derivatives, including this compound. The study found that this compound significantly inhibited the growth of resistant bacterial strains, suggesting its potential as a novel antimicrobial agent.
Case Study 2: Anticancer Potential
Another study published in Cancer Research focused on the anticancer properties of this compound. The results indicated that treatment with this compound led to a marked decrease in tumor size in xenograft models, supporting its development as a therapeutic candidate for breast and colon cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.